molecular formula C10H10BrNO4S2 B2824211 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide CAS No. 1396854-43-5

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide

Cat. No.: B2824211
CAS No.: 1396854-43-5
M. Wt: 352.22
InChI Key: NRQMWHHIDPQYAZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and furan intermediatesThe reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 5-Bromo-2-thiophenecarboxaldehyde

Uniqueness

Compared to similar compounds, 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide stands out due to its unique combination of a furan ring, a thiophene ring, and a sulfonamide group.

Properties

IUPAC Name

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4S2/c11-9-1-2-10(17-9)18(14,15)12-5-8(13)7-3-4-16-6-7/h1-4,6,8,12-13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQMWHHIDPQYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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